molecular formula C13H11NOS B14509574 3-Methoxydibenzo[b,d]thiophen-2-amine CAS No. 62986-41-8

3-Methoxydibenzo[b,d]thiophen-2-amine

Katalognummer: B14509574
CAS-Nummer: 62986-41-8
Molekulargewicht: 229.30 g/mol
InChI-Schlüssel: ZVTUBQSLYPYRHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxydibenzo[b,d]thiophen-2-amine is an organic compound belonging to the class of dibenzothiophenes It is characterized by a dibenzothiophene core with a methoxy group at the 3-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxydibenzo[b,d]thiophen-2-amine typically involves the following steps:

    Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through various methods, including the cyclization of biphenyl derivatives with sulfur sources.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amination: The amine group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxydibenzo[b,d]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted dibenzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methoxydibenzo[b,d]thiophen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 3-Methoxydibenzo[b,d]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Vergleich Mit ähnlichen Verbindungen

3-Methoxydibenzo[b,d]thiophen-2-amine can be compared with other similar compounds, such as:

    Dibenzo[b,d]thiophen-2-amine: Lacks the methoxy group, which may result in different chemical and biological properties.

    3-Methoxydibenzo[b,d]thiophene:

    2-Aminodibenzothiophene: Similar structure but without the methoxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of methoxy and amine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

62986-41-8

Molekularformel

C13H11NOS

Molekulargewicht

229.30 g/mol

IUPAC-Name

3-methoxydibenzothiophen-2-amine

InChI

InChI=1S/C13H11NOS/c1-15-11-7-13-9(6-10(11)14)8-4-2-3-5-12(8)16-13/h2-7H,14H2,1H3

InChI-Schlüssel

ZVTUBQSLYPYRHS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C3=CC=CC=C3SC2=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.